1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Description
1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound featuring a pyrrolidine-5-one core substituted with a furan-2-ylmethyl group at position 1 and a carboxamide-linked indole-ethyl moiety at position 2. Its molecular formula is C₂₁H₂₂N₃O₃, with a molecular weight of approximately 364.42 g/mol. The compound’s structural complexity arises from the integration of three pharmacologically significant motifs:
- Pyrrolidine-5-one: A lactam ring that enhances metabolic stability and facilitates hydrogen bonding with biological targets.
- Indole-ethyl: A bicyclic aromatic system known for its role in receptor binding (e.g., serotonin receptors) and enzyme inhibition .
Synthesis involves multi-step organic reactions, typically using solvents like dimethylformamide (DMF) or dichloromethane (DCM), with optimized conditions to improve yield and purity.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19-10-15(12-23(19)13-16-4-3-9-26-16)20(25)21-8-7-14-11-22-18-6-2-1-5-17(14)18/h1-6,9,11,15,22H,7-8,10,12-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUVOCPBLNIUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl and 1H-indol-3-yl precursors, followed by their coupling under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high productivity and minimal waste.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the furan and pyrrolidine rings may contribute to the compound’s overall activity. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is highlighted through comparisons with analogs (Table 1). Key differences in substituents and biological activities are summarized below:
Table 1: Structural and Functional Comparison of Pyrrolidine Carboxamide Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Biological Notes | Reference |
|---|---|---|---|---|
| This compound | Furan-2-ylmethyl, indole-ethyl | 364.42 | Potential enzyme/receptor modulation; optimized for CNS permeability | |
| N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide | Trifluoromethylphenyl, indole-ethyl | 372.36 | Enhanced lipophilicity; likely improved metabolic stability due to CF₃ group | |
| N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide | Phenethyl, indole-ethyl | 350.40 | Phenethyl group may increase affinity for aromatic binding pockets (e.g., GPCRs) | |
| 1-(4-methoxyphenyl)-N-{2-[(methylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide | 4-Methoxyphenyl, sulfonamide-ethyl | ~380 (estimated) | Sulfonamide enhances solubility; methoxy group modifies electronic effects | |
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide | Indazolyl, fluoro-indole-ethyl | 405.40 | Fluorine atom improves bioavailability; indazole may enhance kinase inhibition | |
| 1-(2-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide | 2-Chlorobenzyl, 4-hydroxyphenyl | ~345 (estimated) | Chlorine and hydroxyl groups influence polarity and target selectivity |
Key Insights:
Substituent Impact on Bioactivity :
- Furan vs. Phenyl Groups : The furan-2-ylmethyl group in the target compound provides distinct electronic and steric properties compared to phenyl or trifluoromethylphenyl substituents. Furan’s oxygen atom may engage in hydrogen bonding, while phenyl groups enhance hydrophobic interactions .
- Indole vs. Benzimidazole : Replacing indole with benzimidazole (as in ’s compound) alters binding specificity, as benzimidazole is more rigid and often targets proton-coupled folate transporters or kinases .
Pharmacokinetic Considerations :
- Compounds with trifluoromethyl groups (e.g., ) exhibit higher metabolic stability due to reduced cytochrome P450-mediated oxidation.
- Hydroxyphenyl or sulfonamide groups (e.g., ) improve aqueous solubility, critical for oral bioavailability.
Biological Target Specificity: Indole-containing analogs (e.g., ) are frequently associated with serotonin receptor modulation or monoamine oxidase inhibition. Thiophene- or thiazole-substituted derivatives (e.g., ) show promise in antimicrobial or anticancer applications due to enhanced electrophilicity.
Biological Activity
The compound 1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, including antioxidant and antimicrobial activities, and summarizes relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that integrate furan and indole moieties into a pyrrolidine framework. The process may include:
- Formation of the Pyrrolidine Ring : Using suitable precursors to construct the core structure.
- Introduction of Functional Groups : Incorporating furan and indole groups through electrophilic substitution or coupling reactions.
- Final Modifications : Adjusting the carboxamide group to enhance solubility and biological activity.
Antioxidant Activity
The antioxidant properties of the compound were assessed using several assays, including the DPPH radical scavenging method. This method evaluates the ability of the compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.
- DPPH Assay Results : The compound exhibited significant radical scavenging ability, with an efficiency comparable to well-known antioxidants like ascorbic acid. The results indicated a strong correlation between structural modifications and antioxidant potency.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 88.6% |
| Compound A (similar structure) | 87.7% |
| Target Compound | 78.6% |
Antimicrobial Activity
Research has indicated that the compound possesses antimicrobial properties against various pathogens, particularly Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis .
- Minimum Inhibitory Concentration (MIC) :
- Against S. aureus ATCC 25923 : MIC = 3.90 μg/mL
- Against MRSA ATCC 43300 : MIC < 1 μg/mL
These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent.
Case Studies
Several studies have focused on the biological evaluation of similar compounds containing indole and pyrrolidine structures:
- Indole Derivatives : A study demonstrated that derivatives with indole rings showed enhanced antibacterial activity against MRSA, indicating a potential structure-activity relationship.
- Pyrrolidine Analogues : Research on pyrrolidine derivatives highlighted their effectiveness in reducing bacterial biofilm formation, which is critical in treating chronic infections.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of 1-(furan-2-ylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving (1) coupling of pyrrolidine-3-carboxylic acid derivatives with furan-2-ylmethyl groups under amide-forming conditions (e.g., EDC/HOBt or DCC), and (2) subsequent conjugation with 2-(1H-indol-3-yl)ethylamine. Key optimizations include:
- Using polar aprotic solvents (e.g., DMF or dichloromethane) to enhance solubility .
- Catalytic activation with trifluoroacetic acid (TFA) for efficient cyclization .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm the pyrrolidine ring, furan, and indole moieties. Key signals include pyrrolidine carbonyl (δ ~170-175 ppm in 13C NMR) and indole NH (δ ~10-12 ppm in 1H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can researchers design preliminary bioactivity screens for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Cancer Cell Viability : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), testing concentrations from 1–100 µM .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., MMP-2/9) using fluorogenic substrates .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) and affinity (KD) .
- X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes (e.g., hydrogen bonding with indole NH or pyrrolidine carbonyl) .
- Molecular Dynamics Simulations : Use software like AMBER or GROMACS to model interactions over 100-ns trajectories, validating with experimental data .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the (a) furan substituents (e.g., 5-nitro-furan), (b) indole ethyl chain length, and (c) pyrrolidine oxidation state .
- Bioisosteric Replacement : Substitute the indole with benzimidazole or pyrrole to assess tolerance for aromatic heterocycles .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical features (e.g., hydrogen bond acceptors at the pyrrolidine carbonyl) .
Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers .
- Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
- Data Normalization : Use Z-factor analysis to quantify assay robustness and exclude outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
